molecular formula C25H28ClN7OS B11666803 2-[(2E)-2-{2-[(4-chlorophenyl)sulfanyl]benzylidene}hydrazinyl]-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine

2-[(2E)-2-{2-[(4-chlorophenyl)sulfanyl]benzylidene}hydrazinyl]-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine

Cat. No.: B11666803
M. Wt: 510.1 g/mol
InChI Key: JVXUSENWLWBKHD-OVVQPSECSA-N
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Description

2-[(2E)-2-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound that features a triazine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps:

    Formation of the triazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional group modifications: Introduction of the morpholine, piperidine, and hydrazine groups can be done through nucleophilic substitution reactions.

    Final assembly: The chlorophenylsulfanyl and phenylmethylidene groups are introduced in the final steps, often through condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.

    Reduction: Reduction reactions could target the hydrazine or triazine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazine ring or the attached functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or simpler triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

Industrially, it might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE would depend on its specific interactions with biological targets. It could act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved might include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-({2-[(4-METHYLPHENYL)SULFANYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
  • 2-[(2E)-2-({2-[(4-FLUOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE

Uniqueness

The uniqueness of 2-[(2E)-2-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C25H28ClN7OS

Molecular Weight

510.1 g/mol

IUPAC Name

N-[(E)-[2-(4-chlorophenyl)sulfanylphenyl]methylideneamino]-4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C25H28ClN7OS/c26-20-8-10-21(11-9-20)35-22-7-3-2-6-19(22)18-27-31-23-28-24(32-12-4-1-5-13-32)30-25(29-23)33-14-16-34-17-15-33/h2-3,6-11,18H,1,4-5,12-17H2,(H,28,29,30,31)/b27-18+

InChI Key

JVXUSENWLWBKHD-OVVQPSECSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3SC4=CC=C(C=C4)Cl)N5CCOCC5

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3SC4=CC=C(C=C4)Cl)N5CCOCC5

Origin of Product

United States

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